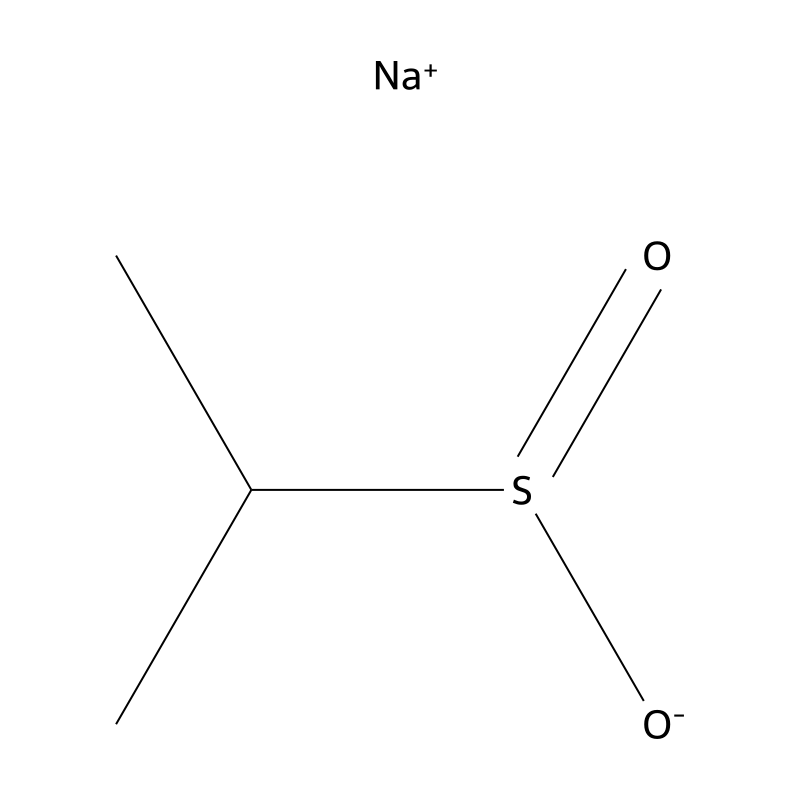Sodium propane-2-sulfinate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Sodium sulfinates, including Sodium propane-2-sulfinate, are used extensively in the field of Organic Chemistry . They are recognized as versatile building blocks for the synthesis of a variety of organosulfur compounds .
Sulfonylating, Sulfenylating, or Sulfinylating Reagents
Depending on the reaction conditions, sodium sulfinates can act as sulfonylating, sulfenylating, or sulfinylating reagents . This means they can introduce a sulfonyl, sulfenyl, or sulfinyl group into other molecules, which is a common requirement in many organic synthesis procedures .
Preparation of Organosulfur Compounds
Sodium sulfinates can be used to prepare many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . This includes the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones .
Sulfonyl Radical-Triggered Ring-Closing Sulfonylation
Sodium sulfinates have been used in the development of sulfonyl radical-triggered ring-closing sulfonylation . This is a type of reaction that forms a ring structure in the molecule, which is a common structural feature in many organic compounds .
Photoredox Catalytic Transformations and Electrochemical Synthesis
Sodium sulfinates have been used in site-selective C–H sulfonylation, photoredox catalytic transformations, and electrochemical synthesis . These are advanced synthetic techniques that allow for the selective modification of molecules .
Sodium propane-2-sulfinate is an organosulfur compound with the chemical formula and the CAS number 4160-19-4. It is classified as a sodium sulfinic acid salt, characterized by the presence of a sulfonyl group () attached to a propane backbone. This compound is recognized for its utility in organic synthesis, particularly in the formation of various organosulfur derivatives through diverse
- No known information exists on the specific mechanism of action of SPS.
- As with any unknown compound, it is advisable to handle SPS with caution in a laboratory setting.
- Standard laboratory safety protocols should be followed, including wearing gloves, eye protection, and working in a fume hood.
- Sulfenylation: The introduction of sulfenyl groups into organic molecules.
- Sulfonylation: The addition of sulfonyl groups, which can lead to the formation of sulfonamides and sulfones.
- Cross-coupling reactions: Sodium propane-2-sulfinate can react with various electrophiles, such as aryl halides and alcohols, to form thiosulfonates or sulfonamides .
These reactions are facilitated by the compound's ability to act as a nucleophile due to the presence of the sulfinyl group.
Sodium propane-2-sulfinate can be synthesized through various methods:
- Oxidation of Thiols: Propane-2-thiol can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid to yield sodium propane-2-sulfinate.
- Direct Sulfonation: Propylene can be reacted with sulfur dioxide in the presence of sodium hydroxide to produce sodium propane-2-sulfinate.
- Decarboxylation Reactions: Certain precursors can undergo decarboxylation followed by oxidation to yield this sulfinic acid salt .
These methods highlight the versatility in synthesizing sodium propane-2-sulfinate from readily available starting materials.
Sodium propane-2-sulfinate has several applications in organic chemistry:
- Building Block for Organosulfur Compounds: It serves as a precursor for synthesizing various organosulfur compounds, including thiosulfonates and sulfones.
- Reagent in Organic Synthesis: It is utilized as a coupling partner in cross-coupling reactions, aiding in the formation of complex organic molecules.
- Potential Use in Pharmaceuticals: Given its structural characteristics, it may find applications in drug development and synthesis .
Interaction studies involving sodium propane-2-sulfinate primarily focus on its reactivity with electrophiles and other nucleophiles. Research has indicated that it can effectively participate in cross-coupling reactions under mild conditions, making it a valuable reagent for synthesizing functionalized aromatic compounds. Further studies are necessary to explore its interactions with biological targets and potential therapeutic applications.
Several compounds share structural similarities with sodium propane-2-sulfinate, including:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Sodium benzenesulfinate | C6H5NaO2S | Aromatic structure; widely used in organic synthesis. |
| Sodium propanesulfinate | C3H7NaOS | Similar backbone but different functional groups. |
| Sodium 4-methylbenzenesulfinate | C9H11NaO2S | Contains a methyl group on the aromatic ring; enhances reactivity. |
Sodium propane-2-sulfinate stands out due to its aliphatic structure, which may provide different reactivity patterns compared to its aromatic counterparts. This uniqueness allows for specific applications where aliphatic sulfinates are preferred over aromatic ones.
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








